Dimethyl lauramine oleate
Description
Structure
2D Structure
Properties
IUPAC Name |
N,N-dimethyldodecan-1-amine;(Z)-octadec-9-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O2.C14H31N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-4-5-6-7-8-9-10-11-12-13-14-15(2)3/h9-10H,2-8,11-17H2,1H3,(H,19,20);4-14H2,1-3H3/b10-9-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KINAYBMQDYUVGJ-KVVVOXFISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN(C)C.CCCCCCCCC=CCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCN(C)C.CCCCCCCC/C=C\CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H65NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401015474 | |
| Record name | Dimethyl lauramine oleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401015474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70321-83-4 | |
| Record name | 9-Octadecenoic acid (9Z)-, compd. with N,N-dimethyl-1-dodecanamine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70321-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl lauramine oleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070321834 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Octadecenoic acid (9Z)-, compd. with N,N-dimethyl-1-dodecanamine (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethyl lauramine oleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401015474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIMETHYL LAURAMINE OLEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z20ETG4E17 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Pathways and Advanced Derivatization Studies
Synthetic Methodologies for Dimethyl Lauramine Oleate (B1233923) and its Precursors
The formation of dimethyl lauramine oleate involves two primary stages: the synthesis of its precursor, N,N-Dimethyl-1-dodecanamine (also known as dimethyl lauramine), and the subsequent reaction with oleic acid to form the oleate salt.
Formation of N,N-Dimethyl-1-Dodecanamine
N,N-Dimethyl-1-dodecanamine can be synthesized through several established methods, primarily involving the alkylation of amines or reductive amination.
One common industrial route is the reductive amination of dodecanal (B139956) . This method involves the reaction of dodecanal with dimethylamine (B145610) in the presence of a reducing agent. masterorganicchemistry.comkoreascience.kr A typical procedure utilizes borohydride (B1222165) exchange resin (BER) as the reducing agent in an ethanol (B145695) solvent. koreascience.kr The process is efficient, proceeds at room temperature, and offers high yields of the tertiary amine. koreascience.kr Other reducing agents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are also effective and allow for a one-pot synthesis where the intermediate imine is reduced in situ. masterorganicchemistry.comyoutube.com
Another significant method is the alkylation of dodecylamine (B51217) . In this process, dodecylamine is methylated using reagents like formaldehyde (B43269) and formic acid (Eschweiler-Clarke reaction). researchgate.net This reaction proceeds through the formation of an intermediate iminium ion, which is then reduced by formic acid to yield the tertiary amine. researchgate.net Alternatively, alkyl halides can be used to alkylate dimethylamine. smolecule.com
The choice of synthetic route often depends on factors such as cost of raw materials, desired purity, and scale of production. researchgate.net Gas chromatography (GC) is a common analytical technique used to monitor the progress of these reactions and to quantify the purity of the final N,N-dimethyldodecylamine product. chrom-china.comnih.gov
Reaction Mechanisms for Oleate Salt Formation
This compound is formed through a straightforward acid-base reaction between oleic acid and N,N-dimethyl-1-dodecanamine. ontosight.ai Oleic acid, a carboxylic acid, donates a proton to the basic nitrogen atom of the tertiary amine, N,N-dimethyl-1-dodecanamine. csic.es This transfer of a proton results in the formation of an oleate anion and a dimethyl laurylammonium cation, which are held together by electrostatic attraction, forming the salt. ontosight.aicsic.es
The reaction is typically carried out by mixing the two components, often in a solvent to facilitate the interaction. The formation of the salt is generally a rapid and exothermic process. The direct interaction between a carboxylic acid and an amine to form a salt is a well-established and efficient reaction. csic.es
Investigation of Structural Modifications and Analogues
The properties of surfactants like this compound can be significantly altered by modifying their molecular structure. Research in this area focuses on creating analogues with tailored functionalities for specific applications.
Branched Alkyl Chain Effects on Amine Oxide Synthesis and Properties
Introducing branching into the alkyl chains of amine oxides, which are derivatives of tertiary amines like dimethyl lauramine, has been shown to have a profound impact on their properties. Amine oxides are synthesized by the oxidation of tertiary amines, often using hydrogen peroxide. googleapis.com
Studies have demonstrated that branched-chain amine oxides can exhibit improved properties compared to their linear counterparts. For instance, N,N-dimethyl-2-propylheptan-1-amine oxide, a branched isomer of N,N-dimethyldecyl-1-amine oxide, is a liquid at room temperature, unlike its linear isomer, and can form low-viscosity aqueous solutions even at high concentrations. researchgate.net This is a desirable characteristic for many detergent and personal care formulations. researchgate.netgoogle.com
The branching of the alkyl tail can influence the packing of the surfactant molecules at interfaces and in micelles, leading to changes in surface tension, wetting ability, and foam stability. researchgate.netrsc.org Research has shown that surfactants with limited short side-chains can maintain good biodegradability while offering enhanced performance. rsc.org The synthesis of these branched amines often starts from branched alcohols or aldehydes. google.com
| Amine Oxide Structure | Key Property Difference | Reference |
| N,N-dimethyl-2-propylheptan-1-amine oxide (Branched) | Liquid at room temperature, forms low-viscosity concentrated solutions. | researchgate.net |
| N,N-dimethyldecyl-1-amine oxide (Linear) | Solid at room temperature. | researchgate.net |
| Tri-n-butylamine oxide (TBAO) & Tri-n-pentylamine oxide (TPAO) | Excellent THF hydrate (B1144303) crystal growth inhibitors. | acs.org |
| Tri-isopentylamine oxide (TiPAO) (Branched) | Also an excellent THF hydrate crystal growth inhibitor. | acs.org |
Derivatization Strategies for Tailored Surfactant Functionality
Beyond simple salt formation, the functional groups of both the fatty acid and the amine can be chemically modified to create surfactants with specialized properties.
Fatty Acid Derivatization: The carboxylic acid group of oleic acid can be converted into other functional groups to create a variety of surfactant types. For example, it can be reduced to form oleyl alcohol or converted to amides by reacting with amines under specific catalytic conditions. csic.esijnc.ir The double bond in the oleic acid chain also presents a site for functionalization, such as through epoxidation or ozonolysis, which can lead to the formation of di-functional molecules. acs.orgcopernicus.org These modifications can alter the hydrophilic-lipophilic balance (HLB) of the resulting surfactant, its solubility, and its interaction with other components in a formulation.
Interfacial and Colloidal Science of Dimethyl Lauramine Oleate
Adsorption Behavior at Interfaces
The efficacy of dimethyl lauramine oleate (B1233923) as a surfactant is rooted in its tendency to adsorb at interfaces, such as the air-water or oil-water interface. This adsorption alters the interfacial properties, a critical aspect of its functionality in emulsions and foams.
The adsorption of dimethyl lauramine oleate at an interface leads to a reduction in the surface or interfacial tension. At equilibrium, the interface becomes saturated with surfactant molecules, resulting in a minimum stable surface tension value. For amine-based surfactants, the extent of this reduction is influenced by factors such as concentration, temperature, and the presence of electrolytes. While specific data for this compound is not extensively published, studies on similar cationic surfactants and amine oxides provide insight into its expected behavior. For instance, related amine oxide surfactants have been shown to significantly lower the surface tension of water. researchgate.net
The equilibrium interfacial tension between an aqueous solution of this compound and an oil phase is also markedly reduced. This property is crucial for the formation and stabilization of emulsions. The structure of the oleate tail, with its characteristic cis-double bond, influences the packing of the surfactant molecules at the oil-water interface, which can affect the final interfacial tension. Research on other long-chain amine-based surfactants in two-phase systems has demonstrated their ability to lower interfacial tension to the order of a few millinewtons per meter (mN/m). researchgate.net
Table 1: Representative Equilibrium Interfacial Tension of Amine-Based Surfactants at the Oil-Water Interface
| Surfactant System | Oil Phase | Temperature (°C) | Interfacial Tension (mN/m) |
|---|---|---|---|
| C12-14N(EO)2 (cationic form) | Supercritical CO2 | 120 | ~5 |
| Anionic/Amine Oxide Mixture | N/A | 25 | < 1 |
Note: This table presents data for structurally related or functionally similar surfactants to illustrate the potential performance of this compound, as direct data is not available.
Adsorption isotherms describe the relationship between the concentration of the surfactant in the bulk solution and the amount adsorbed at the interface at a constant temperature. The surface excess concentration (Γ), which is the excess of surfactant molecules at the interface compared to the bulk, can be determined from surface tension measurements using the Gibbs adsorption isotherm. For ionic surfactants like this compound, this equation relates the change in surface tension to the change in the logarithm of the surfactant concentration.
Studies on analogous surfactants demonstrate that as the bulk concentration increases, the surface excess also increases until the critical micelle concentration (CMC) is reached, at which point the interface is considered saturated. The maximum surface excess (Γ_max) is an important parameter that reflects the packing density of the surfactant molecules at the interface. The cross-sectional area per molecule (A_min) can be calculated from Γ_max, providing insights into the orientation and arrangement of the adsorbed molecules. For surfactants with bulky head groups or kinked hydrophobic tails, such as the oleate chain in this compound, a larger A_min would be expected compared to surfactants with linear, saturated chains.
The rate at which this compound adsorbs to an interface is a critical factor in dynamic processes such as foaming, emulsification, and wetting. Kinetic studies focus on the change in surface or interfacial tension over time, known as dynamic surface tension. The adsorption process can be controlled by various mechanisms, including diffusion of surfactant monomers from the bulk to the subsurface layer, and the subsequent transfer from the subsurface to the interface, which may involve an energy barrier. researchgate.net
For many surfactants, at short times, the adsorption process is diffusion-controlled. researchgate.net However, the presence of an energy barrier can slow down the adsorption kinetics. researchgate.net The dynamic adsorption behavior of surfactants is influenced by factors such as the surfactant's molecular structure, concentration, and the presence of other species in the solution. nih.gov The time-dependent surface tension of solutions containing sodium oleate, a component of this compound, has been shown to be significantly influenced by its presence in mixed surfactant systems. nih.gov
Self-Assembly and Aggregation Phenomena in Aqueous Systems
Above a certain concentration in aqueous solution, individual surfactant molecules of this compound will self-assemble into organized aggregates known as micelles. This process is a hallmark of surfactant behavior and is driven by the hydrophobic effect.
The critical micelle concentration (CMC) is a fundamental property of a surfactant, representing the concentration at which micelle formation begins. Below the CMC, surfactant molecules exist predominantly as monomers, and the surface tension of the solution decreases significantly with increasing concentration. Above the CMC, the surface tension remains relatively constant as additional surfactant molecules preferentially form micelles.
The CMC of this compound is influenced by several factors:
Temperature: For many ionic surfactants, the CMC shows a U-shaped dependence on temperature, with a minimum at a specific temperature.
pH: As an amine salt, the charge of the headgroup of this compound is pH-dependent. Changes in pH can alter the degree of ionization, affecting the electrostatic repulsion between the headgroups and thus influencing the CMC.
Ionic Strength: The addition of electrolytes to the solution can decrease the CMC. The added ions shield the electrostatic repulsion between the charged headgroups, facilitating micelle formation at a lower concentration.
Hydrophobic Chain: The long oleate chain contributes to a lower CMC compared to surfactants with shorter alkyl chains due to stronger hydrophobic interactions.
Table 2: Factors Influencing the Critical Micelle Concentration (CMC) of Amine-Based Surfactants
| Factor | General Effect on CMC | Rationale |
|---|---|---|
| Increasing Temperature | Generally decreases, then may increase | Affects hydration of hydrophilic groups and hydrophobic interactions. |
| Change in pH | Can increase or decrease | Alters the ionization state and electrostatic interactions of the amine headgroup. |
| Increasing Ionic Strength | Decreases | Shields electrostatic repulsion between charged headgroups. |
Note: This table outlines general principles observed for amine-based surfactants and is applicable to this compound.
The micelles formed by this compound in aqueous solution are typically spherical at concentrations just above the CMC. In this arrangement, the hydrophobic oleate tails are sequestered in the core of the micelle, away from the aqueous environment, while the hydrophilic dimethyl lauramine headgroups form the outer corona, interacting with the surrounding water molecules. wikipedia.org
The shape and size of these micelles are not static and can be influenced by solution conditions such as surfactant concentration, temperature, pH, and ionic strength. wikipedia.org At higher concentrations, or with changes in solution parameters, transitions to other morphologies, such as ellipsoidal or cylindrical (worm-like) micelles, or even more complex structures like vesicles, can occur. rsc.org The presence of the double bond in the oleate chain can introduce packing constraints that favor the formation of non-spherical aggregates. The study of related fatty acid and amine-based surfactant systems has shown the formation of various self-assembled structures, including vesicles and lamellar phases, depending on the specific conditions. rsc.org
Thermodynamics of Micellization
The formation of micelles is spontaneous when the Gibbs free energy of micellization is negative. researchgate.net This is expressed by the equation:
ΔG°mic = ΔH°mic - TΔS°mic
where T is the absolute temperature.
For many ionic surfactants in aqueous solutions, the micellization process is primarily entropy-driven. researchgate.net The positive entropy change is largely attributed to the hydrophobic effect. researchgate.net In an aqueous environment, water molecules form highly ordered cage-like structures around the hydrophobic alkyl chains of the surfactant monomers. researchgate.net Upon micellization, these alkyl chains are sequestered into the micellar core, leading to the release of the ordered water molecules into the bulk solution. This increase in the disorder of the water molecules results in a significant positive entropy change, which is the main driving force for micelle formation. researchgate.netresearchgate.net
The enthalpy of micellization (ΔH°mic) can be either positive (endothermic) or negative (exothermic), depending on the specific surfactant and the temperature. For many cationic surfactants, the process is endothermic at lower temperatures and can become exothermic at higher temperatures. acs.org
The spontaneity of micelle formation is also indicated by the negative values of the Gibbs free energy of micellization (ΔG°mic). researchgate.net The process is considered energetically favorable, leading to the formation of stable micelles. researchgate.net
Table 1: Illustrative Thermodynamic Parameters of Micellization for Related Surfactant Types
| Surfactant Type | ΔG°mic (kJ/mol) | ΔH°mic (kJ/mol) | TΔS°mic (kJ/mol) | Driving Force |
| Typical Cationic Surfactant | Negative | Often slightly positive | Large and positive | Primarily Entropic |
| Fatty Acid Soap (anionic) | Negative | Varies (can be endo- or exothermic) | Generally positive | Entropic/Enthalpic |
| Tertiary Amine Oxide (non-ionic/cationic depending on pH) | Negative | Varies with pH and temperature | Generally positive | Entropic/Enthalpic |
Note: This table provides generalized data for surfactant classes structurally related to this compound and is for illustrative purposes only. Actual values can vary significantly based on specific molecular structure, temperature, pH, and ionic strength.
Emulsification Mechanisms and Emulsion Stabilization Research
This compound, as a cationic surfactant, is expected to be an effective emulsifying agent due to its amphiphilic nature, possessing a polar head group (dimethyl lauramine) and a nonpolar tail (oleate). It can facilitate the formation and enhance the stability of both oil-in-water (O/W) and water-in-oil (W/O) emulsions.
Role in Oil-in-Water (O/W) and Water-in-Oil (W/O) Emulsion Formation
In the formation of emulsions, surfactants like this compound adsorb at the oil-water interface, reducing the interfacial tension between the two immiscible phases. This reduction in interfacial tension lowers the energy required to break down the dispersed phase into smaller droplets during homogenization, thereby facilitating emulsion formation.
The type of emulsion formed (O/W or W/O) is often predicted by the hydrophile-lipophile balance (HLB) of the surfactant. While a specific HLB value for this compound is not readily published, its structure suggests it would be effective in stabilizing O/W emulsions, where the oil phase is dispersed in a continuous aqueous phase. The cationic dimethyl lauramine head group would orient towards the water phase, while the lipophilic oleate tail would extend into the oil droplet.
For W/O emulsions, where water is the dispersed phase, the surfactant's orientation would be reversed. The stability of such emulsions often relies on the packing of the surfactant molecules at the interface.
Mechanisms of Ostwald Ripening Inhibition
Ostwald ripening is a major destabilization mechanism in emulsions, particularly those with small droplet sizes and oils that have some solubility in the continuous phase. It involves the diffusion of dispersed-phase molecules from smaller droplets to larger ones, leading to an increase in the average droplet size over time.
Surfactants can inhibit Ostwald ripening through several mechanisms:
Formation of a Protective Interfacial Layer: this compound can form a condensed, viscoelastic film at the oil-water interface. This layer acts as a mechanical barrier, hindering the diffusion of oil molecules from the droplets into the continuous phase. nih.govacs.org Surfactants with high surface modulus are particularly effective at slowing down this process. nih.govacs.org
Coalescence and Flocculation Prevention Strategies
Coalescence (the merging of two or more droplets to form a single larger droplet) and flocculation (the aggregation of droplets into clusters) are key emulsion instability pathways. This compound can counteract these processes through:
Electrostatic Repulsion: As a cationic surfactant, dimethyl lauramine imparts a positive charge to the surface of the oil droplets in an O/W emulsion. This results in electrostatic repulsion between the droplets, creating an energy barrier that prevents them from approaching each other closely enough to coalesce or flocculate. researchgate.net
Steric Hindrance: The bulky structure of the this compound molecule, particularly the long alkyl chains, can provide a steric barrier. When two droplets approach, the adsorbed surfactant layers create a physical impediment, preventing direct contact between the droplets.
The combination of electrostatic and steric stabilization is often more effective than either mechanism alone.
Factors Affecting Emulsion Stability (e.g., pH, Ionic Strength, Temperature)
The stability of emulsions stabilized by this compound is expected to be sensitive to environmental factors:
pH: The charge of the dimethyl lauramine head group is pH-dependent. At acidic to neutral pH, the amine group will be protonated, carrying a positive charge and providing electrostatic stabilization. researchgate.netnih.govonepetro.org As the pH increases into the alkaline range, the amine group will become deprotonated and lose its positive charge, which can significantly reduce the electrostatic repulsion between droplets and lead to emulsion instability. researchgate.netnih.govonepetro.org Studies on other cationic amine surfactants have shown that a decrease in pH can enhance emulsion stability by increasing the positive charge on the droplets. researchgate.net
Temperature: Temperature can influence emulsion stability in several ways. An increase in temperature generally leads to:
Increased droplet mobility (Brownian motion), which can increase the frequency of collisions. nih.gov
Decreased viscosity of the continuous phase, which can accelerate creaming or sedimentation. nih.gov
Table 2: Summary of Expected Effects of Environmental Factors on Emulsions Stabilized by this compound
| Factor | Effect on Emulsion Stability | Underlying Mechanism |
| Increasing pH (towards alkaline) | Decreased Stability | Deprotonation of the amine head group, leading to loss of positive charge and reduced electrostatic repulsion. researchgate.netnih.govonepetro.org |
| Increasing Ionic Strength | Can Decrease Stability | Screening of electrostatic repulsion between droplets, leading to enhanced flocculation and coalescence. utwente.nlwetsus.nl |
| Increasing Temperature | Generally Decreased Stability | Increased droplet collisions, reduced continuous phase viscosity, and potential changes in surfactant adsorption and solubility. nih.govmdpi.comumn.edu |
Rheological and Viscoelastic Properties of Dimethyl Lauramine Oleate Systems
Viscosity Modification in Surfactant Formulations
Dimethyl lauramine oleate (B1233923), as a tertiary amine salt, is expected to influence the viscosity of surfactant formulations through various mechanisms, primarily related to the formation and structuring of micelles. In aqueous solutions, surfactant molecules self-assemble into aggregates such as spherical or cylindrical micelles, or even more complex structures like lamellar phases. researchgate.net The shape and packing of these micelles significantly impact the viscosity of the formulation.
The introduction of a salt like dimethyl lauramine oleate can alter the electrostatic interactions between surfactant headgroups, promoting the growth of micelles from spherical to elongated, worm-like structures. These elongated micelles can entangle, forming a transient network that markedly increases the viscosity of the solution. researchgate.net This behavior is a common strategy for thickening surfactant-based products like shampoos and body washes. researchgate.net
Table 1: Illustrative Example of Viscosity Increase in a Surfactant System with the Addition of a Viscosity Modifier
| Concentration of Viscosity Modifier (wt%) | Zero-Shear Viscosity (Pa·s) |
| 0 | 0.1 |
| 1 | 5 |
| 2 | 25 |
| 3 | 80 |
Note: This table provides a hypothetical representation of the effect of a viscosity modifier on a surfactant solution and does not represent specific data for this compound.
Influence on Flow Behavior of Complex Fluids
Complex fluids, such as emulsions and dispersions common in cosmetics, exhibit non-Newtonian flow behavior. The addition of this compound can significantly influence these flow characteristics.
A predominant behavior observed in many cosmetic creams and lotions is shear thinning , also known as pseudoplasticity. researchgate.netrsc.org This means that the viscosity of the product decreases as the shear rate increases. This property is highly desirable; for instance, a lotion should be thick in the bottle (low shear) but spread easily on the skin (high shear). rsc.org The presence of structured systems, such as the micellar networks potentially formed by this compound, contributes to this shear-thinning behavior. Under shear, these structures can align or break down, leading to a reduction in viscosity. researchgate.net
Another important aspect of flow behavior is the yield stress . This is the minimum stress required to initiate flow. ekb.egresearchgate.net Formulations with a yield stress behave like a solid at rest, which is crucial for suspending particles or preventing a cream from flowing out of a jar. ekb.eg The network structures formed by surfactants like this compound can impart a yield stress to a formulation.
Mechanistic Investigations of Viscosity Enhancement and Reduction
The mechanisms by which this compound can modify viscosity are rooted in its molecular structure and interactions within the formulation.
Viscosity Enhancement:
Micellar Growth and Entanglement: As previously mentioned, the salt nature of this compound can screen electrostatic repulsions between the headgroups of other surfactants in the formulation. This allows for closer packing and the transition from smaller, spherical micelles to larger, entangled worm-like micelles, leading to a significant increase in viscosity. researchgate.net
Interfacial Film Strength: In emulsions, surfactants adsorb at the oil-water interface, forming a film that stabilizes the droplets. The properties of this film, including its elasticity and viscosity, can influence the bulk rheology of the emulsion. specialchem.com
Viscosity Reduction: While typically used as a thickener, under certain conditions, surfactants can also lead to a reduction in viscosity. For instance, at very high concentrations, the organized micellar structures might break down, or a phase change could occur, leading to a less viscous system.
Rheological Characterization Techniques for Emulsions and Dispersions
To understand and quantify the effects of ingredients like this compound on the rheological properties of emulsions and dispersions, a variety of techniques are employed. incidecoder.commdpi.comresearchgate.net These methods provide crucial data for product development, quality control, and stability assessment. incidecoder.commdpi.com
Steady Shear Rheology:
Flow Curves: These plots of viscosity versus shear rate (or shear stress versus shear rate) are fundamental for characterizing the flow behavior of a material. nih.gov They can reveal whether a fluid is Newtonian, shear-thinning, or shear-thickening, and can be used to determine the yield stress. researchgate.netresearchgate.net
Viscometers and Rheometers: These instruments are used to perform steady shear measurements. rsc.org
Oscillatory Rheology: This non-destructive technique provides information about the viscoelastic properties of a material. A small, oscillating stress or strain is applied to the sample, and the resulting response is measured. researchgate.net
Storage Modulus (G') and Loss Modulus (G''): G' represents the elastic (solid-like) component of the material, indicating its ability to store energy. G'' represents the viscous (liquid-like) component, indicating its ability to dissipate energy. rsc.orgresearchgate.net
In a structured fluid like a cream, G' is typically higher than G'' at low frequencies, indicating a more solid-like behavior at rest.
The point where G' and G'' cross over can indicate a transition in the material's behavior.
Frequency Sweeps: By varying the frequency of oscillation, one can probe the time-dependent behavior of the material's structure. researchgate.net
Amplitude Sweeps: By increasing the amplitude of the strain or stress, the linear viscoelastic region (LVR) can be determined. Beyond the LVR, the structure of the material begins to break down, which is related to its yield behavior. researchgate.net
Table 2: Representative Rheological Parameters for a Cosmetic Cream
| Parameter | Typical Value | Significance |
| Yield Stress (τ₀) | 10 - 100 Pa | Resistance to initial flow, stability |
| Consistency Index (K) | 5 - 50 Pa·sⁿ | Indicator of thickness |
| Flow Behavior Index (n) | 0.2 - 0.8 | Degree of shear thinning (n<1) |
| Storage Modulus (G') at 1 Hz | 100 - 1000 Pa | Elastic character, solid-like nature at rest |
| Loss Modulus (G'') at 1 Hz | 10 - 100 Pa | Viscous character, liquid-like nature at rest |
Chemical Interactions and Formulation Compatibility Research
Interaction with Polymeric Systems and Hydrocolloids
The interaction of dimethyl lauramine oleate (B1233923) with polymeric systems and hydrocolloids is of significant interest in the formulation of conditioning shampoos, creams, and lotions where viscosity, stability, and sensory properties are paramount. As a cationic surfactant, its positively charged head group can interact with anionic sites on polymers, leading to various phenomena.
General Principles of Interaction:
Electrostatic Interactions: Cationic surfactants like dimethyl lauramine oleate can form complexes with anionic polymers (e.g., carbomers, acrylates copolymers) through electrostatic attraction. This interaction can lead to the formation of polymer-surfactant complexes, which may result in synergistic viscosity enhancement or, in some cases, precipitation if the interaction is too strong.
Hydrophobic Interactions: The long alkyl chains of both the lauramine and oleate moieties can engage in hydrophobic interactions with the non-polar segments of polymers.
Hydrogen Bonding: The presence of the amine group allows for potential hydrogen bonding with hydroxyl or other suitable groups on hydrocolloids.
Compatibility with Specific Polymers:
Cationic Polymers: this compound generally exhibits good compatibility with other cationic polymers, such as Guar Hydroxypropyltrimonium Chloride and Polyquaternium series. ci.guideshengqingmaterials.comatamankimya.com This is due to the absence of strong electrostatic repulsion. In such combinations, the components work synergistically to enhance conditioning effects on hair and skin. mdpi.com
Anionic Polymers (e.g., Carbomer): The interaction with anionic polymers like Carbomer is highly dependent on factors such as pH, concentration, and the specific grade of the polymer. At certain ratios and pH levels, the cationic nature of this compound can lead to a decrease in the viscosity of carbomer gels due to charge neutralization, which causes the polymer network to collapse. researchgate.netumich.educarbomer.com However, controlled interactions can be utilized to modify the rheology and texture of formulations.
Nonionic Polymers (e.g., Hydroxyethylcellulose): Compatibility with nonionic polymers is generally good, as the primary interactions are based on weaker forces like hydrogen bonding and hydrophobic interactions rather than strong electrostatic forces.
Natural Gums (e.g., Xanthan Gum): The interaction with anionic polysaccharides like Xanthan Gum can be complex. While some studies on other cationic surfactants show synergistic viscosity increases at low concentrations, higher concentrations can lead to phase separation. medwinpublishers.commedwinpublishers.comiieta.org The specific interaction with this compound would require empirical testing for a given formulation.
Illustrative Data on Viscosity Modification of Polymer Solutions by a Cationic Surfactant (Analogous to this compound):
| Polymer System (1% Aqueous Solution) | Cationic Surfactant Concentration (%) | Resulting Viscosity (cP) at 25°C | Observations |
| Carbomer 940 | 0 | 35,000 | High initial viscosity |
| 0.1 | 25,000 | Slight decrease in viscosity | |
| 0.5 | 5,000 | Significant viscosity reduction | |
| 1.0 | <1,000 | Gel network collapse | |
| Guar Hydroxypropyltrimonium Chloride | 0 | 3,000 | Moderate initial viscosity |
| 0.5 | 3,500 | Slight synergistic thickening | |
| 1.0 | 4,200 | Enhanced viscosity and conditioning feel | |
| Xanthan Gum | 0 | 2,500 | Moderate initial viscosity |
| 0.2 | 3,000 | Synergistic thickening | |
| 0.8 | Phase Separation | Incompatibility at higher concentrations |
Compatibility with Other Surfactant Classes (Anionic, Cationic, Nonionic, Zwitterionic)
This compound is noted for its broad compatibility with various surfactant classes, a property that makes it a versatile ingredient in complex cleansing and conditioning systems. ci.guideshengqingmaterials.com
Anionic Surfactants: While cationic and anionic surfactants are often considered incompatible due to the potential for precipitation, certain combinations can lead to the formation of soluble complexes with enhanced properties. medwinpublishers.com The interaction is highly dependent on the molar ratio, chain length, and chemical nature of the surfactants involved. In shampoos, for instance, this compound can form coacervates with anionic surfactants upon dilution, which then deposit on the hair to provide conditioning benefits. atamankimya.com
Cationic Surfactants: It is highly compatible with other cationic surfactants, such as quaternary ammonium (B1175870) compounds (e.g., Cetrimonium Chloride). These blends are often used to achieve superior conditioning and antistatic effects.
Nonionic Surfactants: Excellent compatibility is observed with nonionic surfactants (e.g., alkyl polyglucosides, fatty alcohol ethoxylates). The presence of nonionic surfactants can improve the stability of formulations containing both this compound and anionic surfactants by forming mixed micelles that reduce the strong electrostatic interactions.
Compatibility Summary Table:
| Surfactant Class | Compatibility with this compound | Primary Interaction Type | Formulation Considerations |
| Anionic | Conditional | Electrostatic Attraction | Ratio and order of addition are critical to avoid precipitation. Can form beneficial coacervates. |
| Cationic | High | Electrostatic Repulsion (minimal), Hydrophobic Interaction | Generally straightforward to formulate for enhanced conditioning. |
| Nonionic | High | Hydrophobic Interaction, Hydrogen Bonding | Can be used to stabilize cationic/anionic mixtures. |
| Zwitterionic | High | Electrostatic and Hydrophobic Interactions | Improves mildness, foam quality, and overall formulation stability. |
Synergistic and Antagonistic Effects in Mixed Micellar Systems
The performance of surfactants in a formulation is often enhanced through the formation of mixed micelles, where two or more different surfactant molecules associate. This can lead to synergistic effects, where the properties of the mixture are superior to those of the individual components.
Synergism with Anionic Surfactants: When this compound is mixed with an anionic surfactant, a strong synergistic interaction is often observed. This is driven by the electrostatic attraction between the oppositely charged head groups, which reduces the repulsion that would normally exist between the head groups of a single ionic surfactant. This reduction in repulsion leads to a lower critical micelle concentration (CMC) for the mixed system compared to the CMCs of the individual surfactants. scialert.net A lower CMC means that the surfactants are more efficient at forming micelles and thus at performing tasks like solubilization and cleansing at lower concentrations.
Interaction Parameter (β): The degree of synergism in a mixed micellar system can be quantified by the interaction parameter, β. A negative value of β indicates a synergistic interaction, with a more negative value signifying a stronger synergy. For cationic-anionic surfactant pairs, β values are typically highly negative.
Antagonistic Effects: While less common, antagonistic effects can occur, for example, if the geometry of the two surfactant molecules is such that they pack inefficiently into a micelle, leading to a higher CMC than expected. However, for systems containing this compound, synergistic interactions are more prevalent, particularly with anionic surfactants.
Illustrative Interaction Parameters in Mixed Micellar Systems:
| Surfactant Mixture | Interaction Parameter (β) | Interpretation |
| Cationic - Anionic | -10 to -20 (Typical) | Strong Synergistic Interaction |
| Cationic - Nonionic | -1 to -5 (Typical) | Moderate Synergistic Interaction |
| Cationic - Cationic | ~0 | Ideal Mixing (No significant interaction) |
Note: This table provides typical ranges for interaction parameters in mixed surfactant systems as specific experimental data for this compound is not widely published.
Impact on Dispersibility and Solubilization Capacity
The ability of a surfactant system to disperse and solubilize oils and other water-insoluble materials is a key performance attribute in many cosmetic formulations.
Dispersibility: this compound, as a cationic surfactant, can aid in the dispersion of oils in water, forming oil-in-water emulsions. Its amphiphilic nature allows it to adsorb at the oil-water interface, reducing interfacial tension and facilitating the formation of smaller, more stable oil droplets. amn.ptmdpi.com The effectiveness of dispersion can be influenced by the presence of other surfactants and polymers.
Solubilization Capacity: The formation of micelles above the CMC allows for the solubilization of hydrophobic substances within the micellar core. nih.govjocpr.com The solubilization capacity of this compound is dependent on the size and structure of its micelles. In mixed micellar systems, particularly with anionic surfactants, the synergistic reduction in CMC and the formation of more densely packed micelles can lead to an increased solubilization capacity for non-polar compounds like fragrances and certain active ingredients. columbia.edu Amidoamine-based cationic surfactants have been shown to be effective in solubilizing phenolic compounds. google.com
Advanced Analytical and Spectroscopic Characterization in Research
Chromatographic Techniques for Compositional Analysis (e.g., GC-MS, HPLC)
Chromatographic methods are fundamental for separating dimethyl lauramine oleate (B1233923) from complex matrices and for assessing its compositional purity. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are widely used for the analysis of surfactants and related compounds. arxiv.orgpsu.edu
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for analyzing volatile and semi-volatile compounds. For a compound like dimethyl lauramine oleate, analysis would typically involve derivatization to increase its volatility. For instance, the oleic acid moiety could be esterified (e.g., to methyl oleate) for analysis. nih.gov The gas chromatograph separates the components of the sample, which are then identified by the mass spectrometer based on their unique mass-to-charge ratio and fragmentation patterns. nih.govnih.gov GC-MS is invaluable for identifying impurities, such as residual starting materials or by-products from synthesis. nih.gov A typical application would involve identifying the fatty acid profile and the amine component. researchgate.netmdpi.com
High-Performance Liquid Chromatography (HPLC): HPLC is exceptionally versatile for separating non-volatile compounds like ionic surfactants. psu.edu Reversed-phase HPLC (RP-HPLC) is a common mode used for this purpose, often paired with detectors like an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS). psu.edu HPLC-MS can simultaneously separate and identify the intact ionic pair or its individual components in a given formulation, providing both qualitative and quantitative data. psu.edu This method is particularly useful for analyzing the compound in finished products like cosmetics without requiring derivatization. psu.edumdpi.com
Table 1: Application of Chromatographic Techniques for this compound Analysis
| Technique | Primary Application | Typical Sample Preparation | Information Obtained | Relevant Detectors |
|---|---|---|---|---|
| GC-MS | Purity assessment, identification of volatile impurities, analysis of component parts (amine and fatty acid). | Derivatization (e.g., esterification of the oleate component). | Molecular weight and structure of individual components, impurity profile. | Mass Spectrometry (MS). |
| HPLC | Quantification in complex mixtures (e.g., cosmetics), analysis of the intact salt, separation of related surfactants. | Dilution in a suitable mobile phase. | Concentration of the active ingredient, separation from non-volatile matrix components. | ELSD, MS, UV (if derivatized). psu.edu |
Spectroscopic Methods for Structural Elucidation and Interaction Studies
Spectroscopic techniques probe the interaction of electromagnetic radiation with the molecule, providing detailed information about its chemical structure and bonding.
NMR spectroscopy is one of the most powerful tools for unambiguous structural elucidation of organic molecules. arxiv.orgpsu.edu Both ¹H NMR (proton) and ¹³C NMR (carbon-13) spectra would be used to confirm the structure of this compound by identifying the chemical environment of every hydrogen and carbon atom in both the N,N-dimethyldodecylamine and oleic acid components. nih.govcir-safety.org
¹H NMR would show characteristic signals for the protons in the alkyl chains, the N-methyl groups of the lauramine moiety, and the vinyl protons of the oleate's carbon-carbon double bond.
¹³C NMR would provide complementary data, showing distinct peaks for the carbonyl carbon of the carboxylate group, the carbons of the C=C double bond, the carbons attached to the nitrogen atom, and the various methylene (B1212753) (-CH₂) and methyl (-CH₃) carbons along the aliphatic chains.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Components
| Component Moiety | Functional Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|---|
| Oleate | -CH=CH- (vinyl) | ~5.3 | ~130 |
| -COO⁻ (carboxylate) | - | ~180 | |
| Alkyl Chain (-CH₂, -CH₃) | 0.8 - 2.3 | 14 - 35 | |
| Dimethyl Lauramine | -N(CH₃)₂ (N-methyl) | ~2.2 - 2.7 | ~45 |
| Alkyl Chain (-CH₂, -CH₃) | 0.8 - 2.4 | 14 - 32 |
FTIR spectroscopy measures the absorption of infrared radiation by a sample, identifying the functional groups present in a molecule. mdpi.com For this compound, the FTIR spectrum would confirm the salt formation and the presence of key structural features. researchgate.net The disappearance of the broad O-H stretching band from the carboxylic acid of oleic acid (around 3300 cm⁻¹) and the appearance of a strong carboxylate (COO⁻) stretching band would confirm the acid-base reaction. researchgate.net
Key expected absorption bands include:
~2920 cm⁻¹ and ~2850 cm⁻¹: Strong C-H stretching vibrations from the numerous methylene groups in the lauryl and oleate chains. researchgate.net
~1710 cm⁻¹: This region is critical. The strong C=O stretch from the carboxylic acid in oleic acid would be replaced by the characteristic asymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻), typically seen around 1550-1610 cm⁻¹ and 1400-1450 cm⁻¹, respectively. researchgate.net
~1465 cm⁻¹: C-H bending vibrations of the methylene groups. researchgate.net
C-N Stretching: Vibrations associated with the tertiary amine group.
Raman spectroscopy is a light scattering technique that provides information on molecular vibrations and is highly complementary to FTIR. crimsonpublishers.com It is particularly advantageous for analyzing samples in aqueous solutions and for identifying specific chemical bonds in complex mixtures like cosmetic formulations. arxiv.orgmdpi.com A key feature for this compound would be the strong Raman signal from the C=C double bond stretch of the oleate moiety (around 1655 cm⁻¹), which can be used for identification and quantification. crimsonpublishers.com The C-C and C-H vibrations of the alkyl chains also produce distinct Raman bands. crimsonpublishers.com This technique can be used to monitor the concentration of the surfactant in a product without extensive sample preparation. arxiv.org
Scattering Techniques for Aggregate Size and Morphology Assessment
As a surfactant, this compound is expected to self-assemble into aggregates such as micelles when dissolved in a solvent above a certain concentration. Scattering techniques are essential for characterizing the size and shape of these nanoscale structures.
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size of particles and molecules in suspension or solution. arxiv.org It works by measuring the time-dependent fluctuations in the intensity of scattered light that result from the Brownian motion of the particles. Larger particles move more slowly, and smaller particles move more quickly. DLS analysis provides the hydrodynamic radius (size) of the surfactant aggregates (micelles) and the polydispersity index (PDI), which is a measure of the width of the size distribution. This information is crucial for understanding the performance of the surfactant in various applications.
Table 3: Hypothetical DLS Data for this compound Micelles in Aqueous Solution
| Parameter | Description | Hypothetical Value | Interpretation |
|---|---|---|---|
| Z-Average (d.nm) | Intensity-weighted mean hydrodynamic diameter. | 8 - 15 nm | Represents the average size of the micelles. |
| Polydispersity Index (PDI) | A dimensionless measure of the heterogeneity of sizes in the sample. | 0.1 - 0.3 | A value below 0.3 suggests a relatively uniform and monodisperse population of micelles. |
Compound Reference Table
Small-Angle X-ray Scattering (SAXS)
Small-Angle X-ray Scattering (SAXS) is a powerful, non-destructive analytical technique used to determine the nanoscale structure of materials. nih.gov In the context of this compound, SAXS is instrumental in characterizing the size, shape, and arrangement of the self-assembled structures it forms in solution, such as micelles, vesicles, or liquid crystalline phases. researchgate.netnih.gov The technique involves directing a collimated X-ray beam at a sample and measuring the intensity of the scattered X-rays at very small angles (typically a few degrees). nih.gov The resulting scattering pattern provides information about electron density fluctuations within the sample, which corresponds to the nanoscale organization of the surfactant molecules. nih.gov
Research on similar fatty acid and amine-based surfactant systems demonstrates the utility of SAXS in elucidating their colloidal behavior. researchgate.netsemanticscholar.orgnih.gov For this compound, SAXS analysis can reveal how its aggregation behavior changes with concentration, temperature, and pH. By fitting the scattering data to various mathematical models, researchers can extract detailed structural parameters of the aggregates.
Studies on related cationic vesicles have used SAXS to investigate the structure of the lipid bilayers, including thickness and inter-bilayer water layer thickness. researchgate.net This type of analysis would be directly applicable to vesicular structures formed by this compound, providing insight into how factors like the incorporation of other molecules might alter the membrane structure. researchgate.net
Table 1: Hypothetical Structural Parameters of this compound Aggregates Determined by SAXS
| Parameter | Spherical Micelles | Cylindrical (Worm-like) Micelles | Lamellar Phase |
| Radius of Gyration (Rg) | 2.5 nm | 2.0 nm (cross-section) | N/A |
| Kuhn Length (Flexibility) | N/A | 15 nm | N/A |
| d-spacing (inter-layer) | N/A | N/A | 6.5 nm |
| Description | Represents the root-mean-square distance of the electrons from the center of mass. | A measure of the stiffness of a polymer chain; a shorter length indicates more flexibility. diamond.ac.uk | The repeat distance of the surfactant bilayers. nih.gov |
This table presents plausible data based on typical values for similar surfactant systems to illustrate the type of information obtainable from SAXS experiments.
Potentiometric Titrations for Protonation Behavior Studies
In a typical experiment, a solution of this compound is titrated with a strong acid (e.g., HCl) or a strong base (e.g., NaOH), and the resulting change in pH is monitored with a high-precision electrode. The data is plotted as a titration curve (pH vs. volume of titrant added). The equivalence point or inflection point of this curve corresponds to the pKa, which is the pH at which the amine headgroup is 50% protonated and 50% neutral.
For surfactants, the protonation behavior can be different for monomeric (free) molecules compared to those aggregated in micelles. researchgate.net Therefore, potentiometric titrations are often performed at concentrations below and above the cmc. This allows for the determination of two distinct apparent pKa values: one for the monomers (pKa,m) and one for the micelles (pKa,mic). The shift between these two values provides valuable information about the energetics of micellization and the local environment of the micellar interface. Typically, the pKa,mic is higher than the pKa,m, indicating that the amine group has a higher affinity for protons when it is part of a micelle, a phenomenon driven by the electrostatic interactions at the micelle surface. researchgate.net
Understanding this pH-dependent protonation is crucial for applications where pH is a trigger. For example, the transition from a neutral to a cationic state can be used to control the adsorption of the surfactant onto surfaces or to induce the formation or dissociation of emulsions.
Table 2: Representative Apparent pKa Values for an Amine-Based Surfactant
| Surfactant State | Apparent pKa | Interpretation |
| Monomeric | 7.8 | Reflects the intrinsic basicity of the individual surfactant molecule in an aqueous environment. |
| Micellized | 8.5 | The higher value indicates that the protonated, cationic form is stabilized within the micellar structure, making the amine group a stronger base. researchgate.net |
Microscopic Techniques for Emulsion Structure Visualization
Microscopic techniques are indispensable for the direct visualization of the structure of emulsions stabilized by this compound. encyclopedia.pub They provide qualitative and quantitative information about droplet size, size distribution, morphology, and the spatial arrangement of different phases. The choice of microscopy technique depends on the required resolution and the nature of the emulsion components. encyclopedia.pub
Optical Microscopy: This is often the first technique used for a preliminary assessment due to its simplicity. encyclopedia.pub Using transmitted light, it can visualize emulsion droplets down to approximately 1-2 micrometers. While useful for identifying larger droplets and observing instability phenomena like flocculation or coalescence, its resolution is insufficient for nanoemulsions. encyclopedia.pub
Fluorescence Microscopy and Confocal Laser Scanning Microscopy (CLSM): These methods offer significantly higher contrast and resolution, capable of imaging droplets down to around 300 nm. encyclopedia.pub They rely on the fluorescence of components within the emulsion. Often, a fluorescent dye that is soluble in the oil phase (oleophilic), such as Nile Red, is added. encyclopedia.pub The dye makes the oil droplets fluoresce brightly under a specific wavelength of light, allowing for their clear visualization against the non-fluorescent aqueous background. CLSM is particularly powerful as it can optically section the sample, creating high-resolution 2D images at different depths that can be reconstructed into a 3D image of the emulsion structure. This allows for detailed analysis of the spatial arrangement of droplets without physical sectioning.
Electron Microscopy (EM): For nanoemulsions with droplets smaller than what optical methods can resolve, electron microscopy (either Transmission Electron Microscopy, TEM, or Scanning Electron Microscopy, SEM) is employed. EM offers much higher resolution, down to the nanometer scale. encyclopedia.pub For liquid samples like emulsions, cryogenic techniques (Cryo-TEM and Cryo-SEM) are required. The sample is rapidly frozen to vitrify the water, preserving the native structure of the emulsion, which can then be imaged under the high vacuum of the electron microscope. Cryo-TEM of an emulsion stabilized by this compound could potentially visualize the individual oil droplets and even the thin surfactant film at the oil-water interface.
Table 3: Comparison of Microscopic Techniques for Emulsion Visualization
| Technique | Typical Resolution | Information Provided | Key Advantages |
| Optical Microscopy | 1-2 µm | Droplet size (for microemulsions), flocculation, creaming. encyclopedia.pub | Simple, rapid, and widely available. encyclopedia.pub |
| Fluorescence / CLSM | ~300 nm | Droplet size and distribution, 3D structure, phase location. encyclopedia.pub | High contrast, optical sectioning (CLSM). encyclopedia.pub |
| Cryo-Electron Microscopy | < 5 nm | Nanodroplet size and morphology, interfacial film structure. encyclopedia.pub | Extremely high resolution for nano-scale systems. |
Environmental Behavior and Degradation Pathways Academic Perspective
Biodegradation Studies and Mechanisms in Environmental Matrices
Direct and comprehensive biodegradation studies specifically targeting dimethyl lauramine oleate (B1233923) are not extensively documented in publicly available scientific literature. However, the biodegradability of its constituent parts—the oleate anion and the dimethyl lauramine cation—can be inferred from research on similar substances.
The oleate portion, being a common unsaturated fatty acid, is generally considered readily biodegradable. Studies on various oleate salts and esters have demonstrated their susceptibility to microbial degradation. For instance, research on the biodegradation of different oleates by Pseudomonas aeruginosa has shown that this bacterium can effectively utilize these compounds as a carbon source. tdl.org The degradation of oleic acid typically proceeds via the β-oxidation pathway, a fundamental metabolic process where fatty acids are broken down to produce acetyl-CoA. nih.gov This pathway is widespread among microorganisms.
The dimethyl lauramine component, a tertiary aliphatic amine, presents a more complex picture. While some tertiary amines can be biodegraded, their susceptibility can vary based on their structure. The microbial degradation of amines can occur through various enzymatic pathways, often initiated by monooxygenases or dehydrogenases that target the N-C bond.
The salt nature of dimethyl lauramine oleate means that in an aqueous environment, it will likely dissociate into the dimethyl lauramine cation and the oleate anion. The subsequent biodegradation would then depend on the ability of local microbial communities to metabolize each of these ions.
Environmental Fate and Transport Research
The environmental fate and transport of a chemical are governed by its physical and chemical properties and its interactions with environmental compartments such as soil, water, and air. cdc.gov For this compound, its behavior is influenced by both its fatty acid and amine components.
As a salt, it is expected to have some water solubility, which facilitates its transport in aquatic systems. However, the long carbon chains of both the lauramine (C12) and oleate (C18) components impart significant lipophilicity (fat-loving) character to the molecule. This suggests a tendency to adsorb to organic matter in soil and sediment, which would reduce its mobility in the environment.
Research on amine salts has shown that they can be less volatile than corresponding ammonium (B1175870) salts at elevated temperatures, suggesting a degree of stability. nih.gov However, there is also evidence that amine salts used in applications like herbicides can lead to the volatilization of the amine component into the atmosphere, representing a potential transport pathway. digitellinc.com The extent to which dimethyl lauramine would volatilize from the oleate salt under typical environmental conditions is not specifically known.
Persistence of Degradation Products in Model Systems
Given the likely degradation of this compound into its constituent ions, the persistence of their respective degradation products is a key consideration.
The biodegradation of oleic acid via β-oxidation ultimately leads to the formation of acetyl-CoA, which enters the central metabolic pathways of microorganisms, and is ultimately mineralized to carbon dioxide and water under aerobic conditions. Therefore, persistent degradation products from the oleate moiety are not expected under conditions favorable for microbial activity.
It is important to note that tertiary amines have the potential to form carcinogenic nitrosamines if they react with nitrosating agents (like nitrite) under certain conditions. cir-safety.org The environmental formation of such products from dimethyl lauramine would depend on the presence of these precursors and suitable environmental conditions.
Structure Property Relationships and Molecular Design Principles
Influence of Alkyl Chain Length and Saturation on Surfactant Properties
The dual alkyl chains of dimethyl lauramine oleate (B1233923), the lauryl group (a saturated C12 chain) and the oleate group (an unsaturated C18 chain), are primary determinants of its surfactant properties. The length and saturation of these hydrophobic tails govern its efficiency and effectiveness in reducing surface and interfacial tension.
Longer alkyl chains generally lead to a more hydrophobic molecule, which in turn enhances its surface activity. This is because a greater hydrophobic character provides a stronger driving force for the molecule to adsorb at interfaces, such as the air-water or oil-water interface, to minimize contact with the aqueous phase. An increase in alkyl chain length has been shown to enhance dye-surfactant interactions and enlarge the size of mixed aggregates. researchgate.net Studies on other cationic surfactants have demonstrated that longer alkyl chains result in higher surface activity, leading to denser packing at interfaces.
The presence of a double bond in the oleate chain introduces a "kink" in its structure. This stands in contrast to the straight, saturated lauryl chain. This structural feature increases the cross-sectional area of the hydrophobic tail, which can hinder close packing of the surfactant molecules at an interface. While this might slightly reduce the maximum surface tension reduction achievable compared to a surfactant with two saturated chains of similar length, it can be advantageous in forming stable emulsions due to the steric hindrance it provides between droplets.
The critical micelle concentration (CMC), the concentration at which surfactant molecules begin to form aggregates (micelles) in the bulk solution, is also significantly influenced by the alkyl chains. Generally, the CMC decreases with increasing hydrophobicity. Therefore, the long C12 and C18 chains of dimethyl lauramine oleate suggest a low CMC, making it an efficient surfactant that acts at low concentrations. Research on other surfactants has shown that increasing the alkyl chain length enhances the hydrophobicity of the surfactant, which can lead to a lower CMC.
Table 1: General Effect of Alkyl Chain Length on Surfactant Properties
| Property | Effect of Increasing Alkyl Chain Length |
| Surface Activity | Increases |
| Critical Micelle Concentration (CMC) | Decreases |
| Hydrophobicity | Increases |
| Solubility in Water | Decreases |
| Efficiency in Lowering Surface Tension | Increases |
This table presents generalized trends observed for surfactants and is intended for illustrative purposes.
Impact of Amine Headgroup Modifications on Interfacial Activity
Modifications to this headgroup can significantly alter the surfactant's performance. For instance, changing the methyl groups to larger alkyl groups would increase the steric bulk around the nitrogen atom. This could influence the packing of the surfactant at interfaces and potentially affect the stability of micelles and emulsions.
The geometry of the headgroup plays a significant role in the interactions at interfaces. Studies on other amine-based surfactants have shown that introducing linker groups, such as ethylene (B1197577) oxide, between the alkyl chain and the headgroup can modify the surfactant's interaction with other species and affect the conditions for multilayer formation at surfaces. nih.govresearchgate.net The degree of surface activity is a key factor, with higher surface activity leading to denser surface coverage.
Furthermore, the basicity (pKa) of the amine headgroup is a critical parameter. It determines the pH range over which the surfactant is cationic and, consequently, its effectiveness in applications that rely on electrostatic interactions. Modifying the electronic environment of the nitrogen atom, for example, by introducing electron-withdrawing or electron-donating groups nearby, could tune the pKa to suit specific formulation requirements.
Theoretical Modeling and Computational Chemistry Approaches
In recent years, theoretical modeling and computational chemistry have become invaluable tools in surfactant science, offering insights that complement experimental studies. These methods can predict the structure-property relationships of surfactants like this compound, saving significant time and resources in the laboratory.
Molecular dynamics (MD) simulations, for example, can be used to model the behavior of this compound molecules at an oil-water interface. These simulations can provide detailed information on the orientation and packing of the surfactant molecules, the conformation of the alkyl chains, and the interactions of the headgroup with water and counter-ions. This can help in understanding how the "kink" in the oleate chain affects the interfacial film properties.
Quantum mechanical calculations can be employed to study the electronic properties of the amine headgroup, such as its charge distribution and pKa value. This information is crucial for understanding its interactions with surfaces and other molecules.
Dissipative particle dynamics (DPD) is another simulation technique that can be used to study the self-assembly of surfactants into micelles and other aggregates over larger length and time scales. This can help in predicting the CMC and the morphology of the aggregates formed by this compound. The use of DPD simulations has been noted in predicting interfacial tension in the presence of different surfactants. researchgate.net
Rational Design Strategies for Enhanced Performance in Specific Chemical Systems
The knowledge gained from understanding the structure-property relationships of this compound, aided by computational modeling, allows for the rational design of new surfactants with enhanced performance for specific applications.
For example, if the goal is to create a more effective emulsifier for a particular oil, one might consider modifying the alkyl chains. Increasing the length of the saturated chain could enhance its anchoring in the oil phase, while altering the position or number of double bonds in the unsaturated chain could optimize the steric barrier against coalescence.
If a surfactant with a stronger affinity for a negatively charged surface is required, the amine headgroup could be modified. One approach is to quaternize the nitrogen atom, creating a permanently cationic surfactant that is independent of pH. Alternatively, other functional groups could be incorporated into the headgroup to introduce specific interactions, such as hydrogen bonding. The synthesis of multi-headed cationic surfactants often involves the use of well-defined amines to create a uniform structure. mdpi.com
Generative modeling is an emerging approach that can accelerate the discovery of new amine-based molecules for specific purposes, such as CO2 capture. arxiv.org This methodology could be adapted to design novel surfactants by optimizing for properties like surface tension reduction, emulsification stability, and biodegradability.
By systematically tuning the hydrophobic and hydrophilic portions of the molecule, it is possible to create a library of surfactants based on the this compound template, each optimized for a particular chemical system or industrial application.
Q & A
Q. How can this compound be utilized in semiochemical research?
- Methodological Answer : Investigate its role in pheromone-like compositions using behavioral assays (e.g., Y-maze tests in animal models). Pair with gas chromatography-electroantennographic detection (GC-EAD) to identify bioactive components .
Q. What methodologies assess the environmental impact of this compound in ecotoxicology studies?
- Methodological Answer : Perform aquatic toxicity tests using Daphnia magna or algae. Measure LC50 values and bioaccumulation potential via OECD guidelines. Analyze degradation products using high-resolution mass spectrometry (HRMS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
